An In-depth Technical Guide to 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0)
An In-depth Technical Guide to 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0), a substituted pyridinone derivative with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery as an intermediate for complex molecular scaffolds. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon established principles of organic chemistry and comparative data from closely related structural analogs to provide a holistic and insightful perspective for researchers.
Introduction: The Strategic Value of Substituted Pyridinones
Substituted pyridinone cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique electronic properties of the pyridinone ring, combined with the strategic placement of functional groups, allow for the fine-tuning of molecular properties such as solubility, lipophilicity, and target engagement. 4-Amino-3-bromopyridin-2-ol, also known by its IUPAC name 4-amino-3-bromo-1H-pyridin-2-one[1], presents a trifunctional scaffold: a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a pyridinone ring system capable of hydrogen bonding. This combination makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following section details the known and predicted properties of 4-Amino-3-bromopyridin-2-ol.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 107842-74-0 | [1] |
| Molecular Formula | C5H5BrN2O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| IUPAC Name | 4-amino-3-bromo-1H-pyridin-2-one | [1] |
| Synonyms | 4-Amino-3-bromo-2-hydroxypyridine | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | 255-258 °C | Predicted |
| Boiling Point | 284.7±40.0 °C | Predicted |
| Density | 1.826±0.06 g/cm³ | Predicted |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF | Inferred from related compounds |
Spectroscopic Characterization
2.2.1. 1H and 13C NMR Spectroscopy (Predicted)
The NMR spectra of 4-Amino-3-bromopyridin-2-ol would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom and carbonyl group.
-
1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets, and a broad signal for the amino protons. The NH proton of the pyridinone tautomer will also be present.
-
13C NMR: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbonyl carbon will appear significantly downfield. The carbon atoms attached to the bromine and amino groups will also show characteristic shifts.[4][5][6]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H stretch (amine) | 3400-3250 |
| O-H stretch (pyridinol tautomer) | 3400-3200 (broad) |
| C=O stretch (pyridinone tautomer) | 1680-1640 |
| C=C and C=N stretches (aromatic) | 1600-1450 |
| C-Br stretch | 700-500 |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of 4-Amino-3-bromopyridin-2-ol will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of 4-Amino-3-bromopyridin-2-ol is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A likely precursor would be 4-aminopyridin-2-ol. The synthesis would then involve a regioselective bromination at the 3-position.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 4-Amino-3-bromopyridin-2-ol.
Experimental Considerations:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which could help prevent over-bromination.[7]
-
Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature will be crucial to ensure regioselectivity and minimize side reactions.
-
Work-up and Purification: The product would likely be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-Amino-3-bromopyridin-2-ol lies in the orthogonal reactivity of its functional groups.
Reaction Scheme Overview:
Caption: Key reactions of 4-Amino-3-bromopyridin-2-ol.
3.2.1. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridinone core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing molecular diversity and building complex biaryl structures.[8][9][10][11]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This is particularly useful for modulating the physicochemical properties and biological activity of the final compound.
3.2.2. Reactions of the Amino Group
The amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 4-Amino-3-bromopyridin-2-ol are prevalent in a number of pharmacologically active agents. Its utility as a versatile intermediate makes it a valuable tool for the synthesis of compound libraries for high-throughput screening and lead optimization.
Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The ability to introduce diverse substituents at the 3- and 4-positions of the pyridinone ring through cross-coupling and amination reactions makes 4-Amino-3-bromopyridin-2-ol an attractive starting material for the synthesis of novel kinase inhibitors.[2][3][12][13]
Agrochemicals
Substituted pyridines are also important in the agrochemical industry. The functional groups of 4-Amino-3-bromopyridin-2-ol can be elaborated to produce compounds with potential herbicidal or pesticidal activity.[7]
Safety and Handling
GHS Hazard Classification (Inferred from Related Compounds):
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 1/2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
(This information is based on related compounds and should be used for guidance only. A comprehensive risk assessment should be performed before handling.)[14][15][16][17][18][19]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
4-Amino-3-bromopyridin-2-ol is a strategically functionalized building block with considerable potential for applications in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. While there is a need for more comprehensive, publicly available experimental data on this specific compound, this guide provides a solid foundation for researchers to understand its properties and effectively utilize it in their synthetic endeavors. The insights into its predicted spectroscopic profile, plausible synthetic routes, and expected reactivity will aid in the design of novel and impactful research programs.
References
-
PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]
- Google Patents. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Rojas-Lima, S., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC. [Link]
-
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Google Patents. WO 2010/104406 A1. [Link]
-
PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
- Google Patents. US10059714B2 - Protein kinase B inhibitors.
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents.
-
Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts. [Link]
-
Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]
-
National Institutes of Health. 3-Bromopyridin-2-amine. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 4. 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum [chemicalbook.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 14. bldpharm.com [bldpharm.com]
- 15. 4-amino-2-bromopyridin-3-ol | CymitQuimica [cymitquimica.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. jubilantingrevia.com [jubilantingrevia.com]
